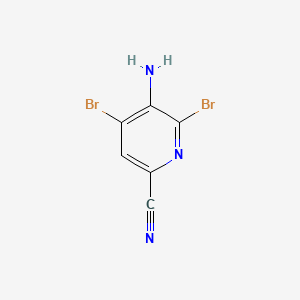

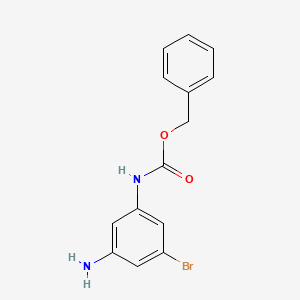

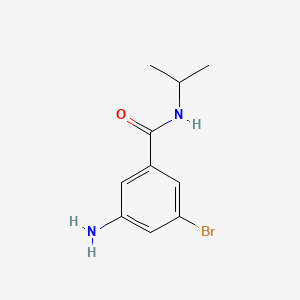

5-Amino-4,6-dibromopyridine-2-carbonitrile

説明

5-Amino-4,6-dibromopyridine-2-carbonitrile (ADBP-CN) is a heterocyclic compound that has been studied extensively in recent years due to its unique properties and potential applications. ADBP-CN is a synthetic compound that is used in various scientific research applications, such as in the synthesis of other compounds, as a catalyst, or as a reagent in analytical chemistry.

科学的研究の応用

Synthesis of Heterocyclic Compounds

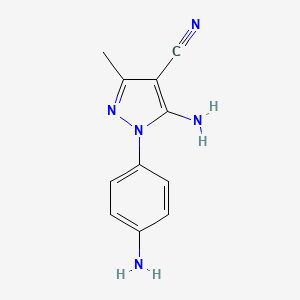

One significant application of 5-Amino-4,6-dibromopyridine-2-carbonitrile in scientific research is its utilization in the synthesis of complex heterocyclic compounds. Researchers have developed methods to synthesize 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitriles through Tandem Michael addition/imino-nitrile cyclization. This process involves the formation of structurally diverse compounds, which are characterized using various spectral data, demonstrating the versatility of 5-Amino-4,6-dibromopyridine-2-carbonitrile in organic synthesis and heterocyclic chemistry (Dong et al., 2010).

Photoinitiating Systems for 3D Printing

Another innovative application of derivatives of 5-Amino-4,6-dibromopyridine-2-carbonitrile is in the development of bimolecular photoinitiating systems for vat photopolymerization 3D printing techniques. These derivatives, acting as visible photosensitizers, have shown good reactivity under both UV-A and visible light sources. Their ability to initiate photopolymerization through photo-redox reactions enhances the efficiency of 3D printing processes, making them suitable for rapid prototyping in the presence of various light sources (Fiedor et al., 2020).

Synthesis and Biological Activity

The compound also finds use in the synthesis of novel benzothiazole pyridine derivatives with potential biological activity. Through the cyclocondensation reaction of vinamidinium salts with malonitrile, researchers have prepared derivatives of 2-Amino-5-aryl or Formylpyridine-3-Carbonitriles, which were then screened for their antifungal and antibacterial activities. This highlights the potential of 5-Amino-4,6-dibromopyridine-2-carbonitrile derivatives in contributing to the discovery of new antimicrobial agents (Jemmezi et al., 2014).

Inhibitory Activity Against Ser/Thr Kinases

Furthermore, derivatives synthesized from 5-Amino-4,6-dibromopyridine-2-carbonitrile have been evaluated for their inhibitory activity against Ser/Thr kinases, showing promising results. This application is crucial in the development of therapeutic agents targeting various diseases mediated by these enzymes (Deau et al., 2013).

特性

IUPAC Name |

5-amino-4,6-dibromopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-1-3(2-9)11-6(8)5(4)10/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYFZNHBISANEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=C1Br)N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4,6-dibromopyridine-2-carbonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)

amine hydrochloride](/img/structure/B581706.png)

![5-Chloroimidazo[1,2-C]pyrimidine](/img/structure/B581714.png)